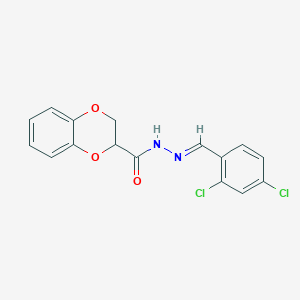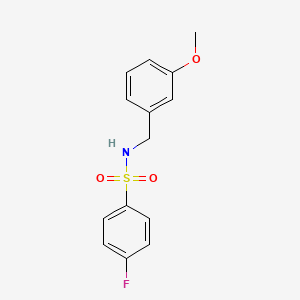
3-nitrobenzyl N-2-furoylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitrobenzyl N-2-furoylglycinate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a derivative of glycine, an amino acid that is essential for the synthesis of proteins in the human body.
Mécanisme D'action
The mechanism of action of 3-nitrobenzyl N-2-furoylglycinate involves the photoactivation of the nitrobenzyl group, which leads to the release of the protected molecule. This process is reversible and can be controlled by the intensity and wavelength of the light used for activation. The photoactivated molecule can then interact with its target molecule, leading to various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitrobenzyl N-2-furoylglycinate depend on the target molecule and the photoactivated molecule. This compound has been shown to be effective in the spatiotemporal control of protein function in living cells. It has also been used as a photosensitive crosslinker for the study of protein-protein interactions. In addition, it has been used as a photoactivatable protecting group for amino acids, peptides, and carbohydrates.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of 3-nitrobenzyl N-2-furoylglycinate for lab experiments include its high purity and high yield synthesis method, its photoactivatable nature, and its potential applications in various fields. However, its limitations include the need for specific light sources for activation, the potential for off-target effects, and the need for further optimization for specific applications.
Orientations Futures
For the study of 3-nitrobenzyl N-2-furoylglycinate include the optimization of its synthesis method for specific applications, the identification of new potential applications, and the development of new photoactivatable protecting groups. In addition, the study of its off-target effects and the development of new strategies to minimize them will be important for its future use in various fields.
Conclusion:
In conclusion, 3-nitrobenzyl N-2-furoylglycinate is a promising compound that has potential applications in various fields such as drug delivery, chemical biology, and photochemistry. Its photoactivatable nature and reversible mechanism of action make it a valuable tool for the spatiotemporal control of protein function in living cells and for the study of protein-protein interactions. Further optimization and development of this compound will be important for its future use in various scientific research applications.
Méthodes De Synthèse
The synthesis of 3-nitrobenzyl N-2-furoylglycinate involves the reaction of 2-furoyl chloride with glycine in the presence of a base such as triethylamine. The resulting product is then treated with 3-nitrobenzyl chloride to obtain 3-nitrobenzyl N-2-furoylglycinate. This method has been optimized to yield high purity and high yield of the product.
Applications De Recherche Scientifique
3-nitrobenzyl N-2-furoylglycinate has been extensively studied for its potential applications in various fields such as drug delivery, chemical biology, and photochemistry. It has been used as a photoactivatable protecting group for amino acids, peptides, and carbohydrates. This compound has also been used as a tool for the spatiotemporal control of protein function in living cells. In addition, it has been used as a photosensitive crosslinker for the study of protein-protein interactions.
Propriétés
IUPAC Name |
(3-nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c17-13(8-15-14(18)12-5-2-6-21-12)22-9-10-3-1-4-11(7-10)16(19)20/h1-7H,8-9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVCMSLKQZXOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitrophenyl)methyl 2-(furan-2-carbonylamino)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5812432.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5812439.png)

![1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5812448.png)
![4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5812451.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1-naphthohydrazide](/img/structure/B5812463.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812470.png)


![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5812509.png)
![N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812514.png)
![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)